molecular formula C11H8ClN3OS2 B5663156 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide

2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide

Cat. No. B5663156
M. Wt: 297.8 g/mol
InChI Key: BDSZHAJDBRTEDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide involves a series of chemical reactions aimed at introducing specific functional groups into the benzamide structure to achieve the desired compound. Saeed and Wong (2012) described a base-catalyzed S-cyclization mechanism for preparing variously substituted 1,3-thiazole heterocyclic compounds, which could be analogous to the synthesis pathway of the target compound (S. Saeed, W. Wong, 2012).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has been analyzed through various spectroscopic and analytical techniques to determine its configuration and conformations. Ćaleta et al. (2008) performed a detailed characterization of similar benzothiazole derivatives, employing IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, providing insights into the molecular structure that would be relevant for the compound (I. Ćaleta, D. Cinčić, G. Karminski-Zamola, B. Kaitner, 2008).

Chemical Reactions and Properties

Benzothiazoles and thiazolopyridines, closely related to the target compound, undergo various chemical reactions, including C–H thiolation, to form key C–S bonds, as demonstrated in the work by Qian et al. (2017) on the TEMPO-catalyzed electrochemical synthesis of benzothiazoles (Xiang-Yang Qian, Shu-Qi Li, Jinshuai Song, Hai‐Chao Xu, 2017). These reactions highlight the compound's reactivity and potential for further chemical modifications.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, play a crucial role in determining the compound's applications. The crystallographic study by Ćaleta et al. provides valuable data on the crystal structure, which is essential for understanding the physical properties of such compounds (I. Ćaleta, D. Cinčić, G. Karminski-Zamola, B. Kaitner, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for the application of 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide in synthesis and material science. The work by Jaseer et al. (2010) on the copper(II)-catalyzed synthesis of benzothiazoles through intramolecular coupling-cyclization provides insights into the compound's chemical properties and reactivity patterns (E. Jaseer, D. Prasad, Arpan Dandapat, G. Sekar, 2010).

properties

IUPAC Name

2-chloro-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS2/c12-8-4-2-1-3-7(8)9(16)14-10(17)15-11-13-5-6-18-11/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZHAJDBRTEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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